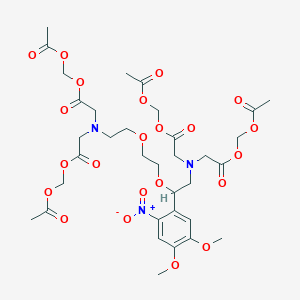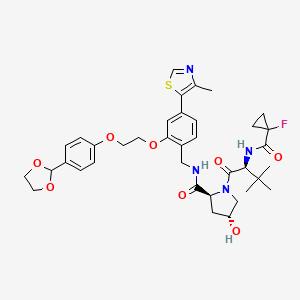
(6-Chloro-3-phenyl-4-pyridazinyl)oxy-octan-2-yloxymethanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridate is a post-emergence herbicide primarily used to control annual broad-leaved weeds in various crops, including cereals, brassicas, alliums, fodder beet, lupins, and rape. It is known for its selective action, being absorbed mainly by the leaves of the target plants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyridate is synthesized through a multi-step process involving the reaction of 6-chloro-3-phenylpyridazine with octyl thiocarbonate. The reaction typically requires a solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, pyridate is produced in large quantities using high-performance liquid chromatography (HPLC) for purification. The process involves dissolving pyridate in dichloromethane and separating it using a Shandon MOS Hypersil column with a methanol-water mixture (pH = 4) as the eluent .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridate undergoes various chemical reactions, including hydrolysis and oxidation. The hydrolysis of pyridate results in the formation of pyridafol, a significant metabolite .
Common Reagents and Conditions:
Hydrolysis: Typically involves alkaline conditions using reagents such as sodium hydroxide.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide under controlled conditions.
Major Products:
Hydrolysis: Pyridafol
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
Pyridate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying herbicide action and degradation.
Biology: Investigated for its effects on plant physiology and weed control mechanisms.
Medicine: Research into its potential endocrine-disrupting effects and implications for human health.
Industry: Utilized in the development of new herbicidal formulations and agricultural practices
Mécanisme D'action
Pyridate exerts its herbicidal effects by inhibiting photosynthesis at photosystem II. It binds to the D1 protein in the photosystem II complex, blocking electron transport and ultimately leading to the death of the target plant. This mode of action is similar to other photosystem II inhibitors but with unique selectivity for broad-leaved weeds .
Comparaison Avec Des Composés Similaires
Pyridafol: A metabolite of pyridate with similar herbicidal properties.
Pyridaben: Another pyridazine derivative used as an acaricide.
Norflurazon: A pyridazinone herbicide with a different mode of action.
Uniqueness: Pyridate is unique in its selective action against broad-leaved weeds and its specific inhibition of photosystem II. Unlike other herbicides, pyridate is absorbed mainly through the leaves, making it particularly effective in post-emergence applications .
Propriétés
Formule moléculaire |
C19H23ClN2O2S |
|---|---|
Poids moléculaire |
378.9 g/mol |
Nom IUPAC |
(6-chloro-3-phenylpyridazin-4-yl)oxy-octan-2-yloxymethanethione |
InChI |
InChI=1S/C19H23ClN2O2S/c1-3-4-5-7-10-14(2)23-19(25)24-16-13-17(20)21-22-18(16)15-11-8-6-9-12-15/h6,8-9,11-14H,3-5,7,10H2,1-2H3 |
Clé InChI |
NOWABVOKXAGLOY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)OC(=S)OC1=CC(=NN=C1C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate](/img/structure/B11931049.png)



![azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B11931089.png)
![(2R)-N-[(2S)-1-anilino-7-[1-[6-[[4-(methylcarbamoyl)cyclohexyl]methylamino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-oxoheptan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B11931101.png)
![6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B11931105.png)
![heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11931113.png)


![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(hydroxymethyl)-8-oxo-7-[(2-thienylacetyl)amino]-, monosodium salt,(6R-trans)-](/img/structure/B11931130.png)
![(1R,2S,2'S,5S,6S,7S,10S,13R)-5-[(S)-furan-3-yl-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5,7,11,11-tetramethyl-8,15-dioxospiro[12,16-dioxatetracyclo[8.7.0.01,13.02,7]heptadecane-6,3'-oxirane]-2'-carboxylic acid](/img/structure/B11931137.png)

